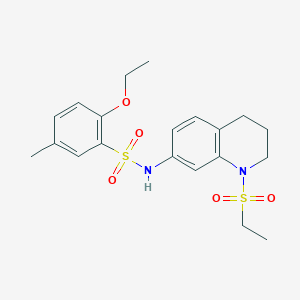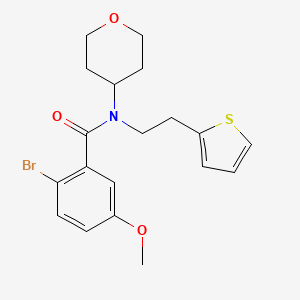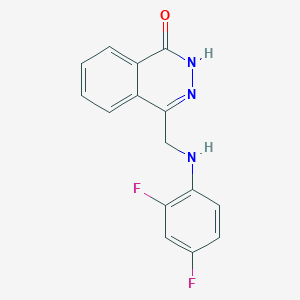
2-乙氧基-N-(1-(乙基磺酰)-1,2,3,4-四氢喹啉-7-基)-5-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves reactions between sulfonyl chlorides and amines or ammonia. For instance, a study by Abbasi et al. (2018) describes the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, showcasing a methodology that could be applied to synthesize compounds with similar structures (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, the structural elucidation of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates was accomplished using these methods, demonstrating the complexity and detailed analysis required for these compounds (Vanparia et al., 2010).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, contributing to their diverse chemical properties. A study on the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines explores their potential as inhibitors, highlighting the chemical versatility of sulfonamide compounds (Grunewald et al., 2005).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, can be determined through various analytical techniques. For instance, the crystal structure of trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate was analyzed using X-ray crystallography, providing insight into the compound's solid-state structure (Akkurt et al., 2008).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies such as the enzyme inhibition and in silico analysis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides reveal their potential as therapeutic agents, underscoring the importance of understanding these properties (Riaz, 2020).
科学研究应用
化学合成和反应机制
涉及磺胺衍生物的化学合成和反应机制的研究已经取得了重要发现。例如,从相应的1,4-二氢-2H-3,1-苯并噁嗪-2-酮衍生物生成的N-磺酰基取代的氮杂-邻二氧-二苯乙烯的Diels–Alder反应展示了热解出二氧化碳导致氮杂-邻二氧-二苯乙烯。这些中间体可以被电子亏损的乙烯基和乙炔基双烯亲受体捕获,生成四氢喹啉和喹啉衍生物,展示了与非对称双烯亲受体的区域选择性反应(Consonni et al., 1996)。
生物活性和药理潜力
关于新型苯磺酰胺衍生物的合成、表征和抗菌活性的研究表明它们具有显著的潜力。例如,新型4-{[(8-羟基喹啉-5-基)甲基]氨基}苯磺酰胺及其氧化物相比于母体化合物显示出明显更高的抗菌活性,表明化学骨架在开发抗菌剂方面具有潜力(Vanparia et al., 2010)。
此外,关于N-(4-甲氧基苯乙基)-N-(取代基)-4-甲基苯磺酰胺作为新型治疗剂的合成和酶抑制动力学机制研究表明它们在治疗阿尔茨海默病方面具有潜力。这些研究强调了该化合物在抑制乙酰胆碱酯酶方面的作用,与已有药物相媲美,表明其在设计用于神经退行性疾病的有效抑制剂方面的实用性(Abbasi et al., 2018)。
分子相互作用和抑制机制
包括所讨论化合物的衍生物在内的异喹啉磺酰胺已被确认为环核苷酸依赖性蛋白激酶和蛋白激酶C的新型和有效抑制剂。这项研究概述了这类化合物在调节关键信号通路中的重要性,为它们的潜在治疗应用提供了见解(Hidaka et al., 1984)。
作用机制
未来方向
The future research directions for this compound could be quite diverse, depending on its intended application. If it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity and selectivity towards its biological target . If it’s being studied for its chemical properties, future research might focus on exploring its reactivity under various conditions .
属性
IUPAC Name |
2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-19-11-8-15(3)13-20(19)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQRYSWGTKUBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)


![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)


![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)


![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)